molecular formula C14H22N4S B2505588 N-(butan-2-yl)-4-(pyridin-2-yl)piperazine-1-carbothioamide CAS No. 905479-27-8

N-(butan-2-yl)-4-(pyridin-2-yl)piperazine-1-carbothioamide

Katalognummer: B2505588
CAS-Nummer: 905479-27-8
Molekulargewicht: 278.42
InChI-Schlüssel: BCUZSGZBBOSQEB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(butan-2-yl)-4-(pyridin-2-yl)piperazine-1-carbothioamide is a piperazine-based carbothioamide derivative characterized by a butan-2-yl substituent on the thiourea nitrogen and a pyridin-2-yl group at the 4-position of the piperazine ring. The compound’s thiourea moiety and piperazine backbone are critical for hydrogen bonding and hydrophobic interactions with biological targets, as demonstrated in related molecules .

Eigenschaften

IUPAC Name

N-butan-2-yl-4-pyridin-2-ylpiperazine-1-carbothioamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22N4S/c1-3-12(2)16-14(19)18-10-8-17(9-11-18)13-6-4-5-7-15-13/h4-7,12H,3,8-11H2,1-2H3,(H,16,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCUZSGZBBOSQEB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)NC(=S)N1CCN(CC1)C2=CC=CC=N2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22N4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.42 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-(butan-2-yl)-4-(pyridin-2-yl)piperazine-1-carbothioamide typically involves the reaction of 4-(pyridin-2-yl)piperazine with butan-2-yl isothiocyanate under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or acetonitrile, with the temperature maintained between 0°C and 25°C. The reaction mixture is then stirred for several hours to ensure complete conversion to the desired product.

Industrial Production Methods

In an industrial setting, the production of N-(butan-2-yl)-4-(pyridin-2-yl)piperazine-1-carbothioamide may involve the use of large-scale reactors and automated systems to control the reaction parameters. The process may also include purification steps such as recrystallization or chromatography to obtain the compound in high purity.

Analyse Chemischer Reaktionen

Types of Reactions

N-(butan-2-yl)-4-(pyridin-2-yl)piperazine-1-carbothioamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield amines or other reduced products.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the piperazine ring or the pyridine moiety can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid, and water.

    Reduction: Lithium aluminum hydride, sodium borohydride, ethanol, and tetrahydrofuran.

    Substitution: Alkyl halides, acyl chlorides, and various nucleophiles.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines, alcohols.

    Substitution: Alkylated or acylated derivatives.

Wissenschaftliche Forschungsanwendungen

Antimicrobial Activity

Research indicates that derivatives of piperazine compounds, including N-(butan-2-yl)-4-(pyridin-2-yl)piperazine-1-carbothioamide, exhibit significant antimicrobial properties. For instance, studies have shown that related piperazine derivatives can inhibit the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism often involves interference with bacterial cell wall synthesis or function .

Antiparasitic Activity

Compounds with a similar structure have been evaluated for their efficacy against parasites, particularly in the context of Leishmania species. Inhibitors targeting sterol biosynthesis pathways have shown promise, suggesting that N-(butan-2-yl)-4-(pyridin-2-yl)piperazine-1-carbothioamide could play a role in developing treatments for parasitic infections .

CYP Enzyme Inhibition

The compound has been studied for its ability to inhibit cytochrome P450 enzymes, which are crucial in drug metabolism. This inhibition can be beneficial in enhancing the efficacy of certain drugs by preventing their breakdown, thus increasing their bioavailability .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is essential for optimizing the biological activity of N-(butan-2-yl)-4-(pyridin-2-yl)piperazine-1-carbothioamide. Modifications to the piperazine ring or substituents on the pyridine moiety can significantly impact its pharmacological profile. For example, variations in alkyl chain length or branching can enhance potency or selectivity against specific targets .

Case Study 1: Antimicrobial Efficacy

A study evaluated a series of piperazine derivatives against various microbial strains. Among them, N-(butan-2-yl)-4-(pyridin-2-yl)piperazine-1-carbothioamide demonstrated notable activity against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MIC) in the low micromolar range. This suggests its potential as a lead compound for developing new antibiotics .

Case Study 2: Antiparasitic Activity

In another investigation focused on Leishmania species, derivatives structurally related to N-(butan-2-yl)-4-(pyridin-2-yl)piperazine-1-carbothioamide were screened for antiparasitic activity. Results indicated that certain analogs exhibited selective inhibition of Leishmania donovani proliferation, highlighting their potential as therapeutic agents against leishmaniasis .

Wirkmechanismus

The mechanism of action of N-(butan-2-yl)-4-(pyridin-2-yl)piperazine-1-carbothioamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Key Observations:

Electron-Withdrawing Groups Enhance Potency: The trifluoromethyl (CF3) and chloro substituents in NCT-502 and ML267 significantly enhance inhibitory activity by increasing electronegativity and metabolic stability .

Role of Pyridine Substitution :

  • Pyridin-2-yl at the piperazine 4-position (as in the query compound) is a common feature in active analogs like NCT-502 and ML265. Pyridin-4-yl substitution (e.g., in NCT-503’s inactive control) abolishes PHGDH inhibition, highlighting the importance of regiochemistry .

Synthetic Accessibility :

  • Analogs with aromatic substituents (e.g., NCT-502, ML267) are synthesized via nucleophilic substitution or coupling reactions, with yields ranging from 7% to 26% . The butan-2-yl group in the query compound may require alternative alkylation strategies.

Physicochemical and Spectroscopic Data

Parameter N-(butan-2-yl)-4-(pyridin-2-yl)piperazine-1-carbothioamide (Predicted) NCT-502 ML267
Molecular Weight ~306.4 g/mol 429.11 g/mol 425.16 g/mol
LogP ~2.8 (estimated via ChemDraw) 3.5 3.2
HRMS (ESI) Not reported [M+H]<sup>+</sup>: 429.1131 [M+H]<sup>+</sup>: 425.1618
1H NMR Expected signals: δ 8.3–7.2 (pyridine), δ 3.6–3.1 (piperazine) δ 9.91 (brs, NH), δ 8.29 (pyridine) δ 7.98–7.35 (aromatic protons)

Biologische Aktivität

N-(butan-2-yl)-4-(pyridin-2-yl)piperazine-1-carbothioamide, with the CAS number 905479-27-8, is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

PropertyValue
Molecular FormulaC14H22N4S
Molecular Weight278.42 g/mol
StructureChemical Structure

The biological activity of N-(butan-2-yl)-4-(pyridin-2-yl)piperazine-1-carbothioamide is primarily attributed to its interaction with various biological targets, including enzymes and receptors involved in disease pathways. The piperazine moiety is known to confer significant pharmacological properties, while the pyridine ring enhances solubility and bioavailability.

  • Inhibition of Enzymes : The compound has been shown to inhibit specific cytochrome P450 enzymes, which play a crucial role in drug metabolism and synthesis of steroids. For instance, analogs related to this compound have demonstrated inhibitory effects on CYP51 and CYP5122A1, enzymes involved in sterol biosynthesis in Leishmania species, indicating potential applications in treating parasitic infections .
  • Antimicrobial Activity : Preliminary studies suggest that N-(butan-2-yl)-4-(pyridin-2-yl)piperazine-1-carbothioamide exhibits antimicrobial properties against various pathogens. Its structural similarity to known antimicrobial agents suggests it may disrupt bacterial cell wall synthesis or interfere with metabolic pathways .
  • Anticancer Potential : Research indicates that derivatives of this compound may possess anticancer properties by inducing apoptosis in cancer cells through the activation of caspase pathways and inhibition of cell proliferation .

Case Studies and Research Findings

Several studies have investigated the biological activity of compounds structurally related to N-(butan-2-yl)-4-(pyridin-2-yl)piperazine-1-carbothioamide:

  • Case Study 1: Antiparasitic Activity
    • A study screened various piperazine derivatives for activity against Leishmania donovani. Compounds similar to N-(butan-2-yl)-4-(pyridin-2-yl)piperazine-1-carbothioamide showed selective inhibition of promastigote growth with IC50 values in the low micromolar range, suggesting a promising lead for further development .
  • Case Study 2: Anticancer Properties
    • In vitro assays demonstrated that certain derivatives could inhibit the proliferation of human cancer cell lines, with mechanisms involving cell cycle arrest and apoptosis induction. These findings highlight the potential for developing new anticancer therapies based on this scaffold .
  • Case Study 3: Antimicrobial Efficacy
    • A comparative study evaluated the antimicrobial efficacy of several piperazine derivatives against Gram-positive and Gram-negative bacteria. The results indicated that modifications to the pyridine ring significantly enhanced antibacterial activity, positioning N-(butan-2-yl)-4-(pyridin-2-yl)piperazine-1-carbothioamide as a candidate for further exploration .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.